Cas no 1894088-53-9 (N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine)
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
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- N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
- N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
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- MDL: MFCD29045991
- Inchi: 1S/C10H14N4/c1-2-8(1)12-10-5-7-6-11-4-3-9(7)13-14-10/h5,8,11H,1-4,6H2,(H,12,14)
- InChI Key: QKWUSRVHZIEYKH-UHFFFAOYSA-N
- SMILES: N(C1C=C2CNCCC2=NN=1)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 204
- XLogP3: 0.2
- Topological Polar Surface Area: 49.8
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N301981-100mg |
N-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | N301981-500mg |
N-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 500mg |
$ 435.00 | 2022-06-03 | ||
| TRC | N301981-1g |
N-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 1g |
$ 660.00 | 2022-06-03 | ||
| Ambeed | A1084648-1g |
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 98% | 1g |
$398.0 | 2024-04-22 | |
| Enamine | EN300-265380-1g |
N-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 1g |
$728.0 | 2023-09-14 | ||
| Enamine | EN300-265380-5g |
N-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 5g |
$2110.0 | 2023-09-14 | ||
| Enamine | EN300-265380-10g |
N-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 10g |
$3131.0 | 2023-09-14 | ||
| Enamine | EN300-265380-0.05g |
N-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 0.05g |
$612.0 | 2023-09-14 | ||
| Enamine | EN300-265380-0.1g |
N-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 0.1g |
$640.0 | 2023-09-14 | ||
| Enamine | EN300-265380-0.25g |
N-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine |
1894088-53-9 | 0.25g |
$670.0 | 2023-09-14 |
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine Suppliers
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Introduction to N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (CAS No. 1894088-53-9)
N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 1894088-53-9, belongs to the pyrido[4,3-c]pyridazine class, which is known for its potential biological activities. The presence of a cyclopropyl group in its molecular structure contributes to its distinct chemical behavior and makes it a subject of interest for further exploration in drug discovery.
The synthesis and characterization of N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine have been the focus of several recent studies aimed at understanding its pharmacokinetic and pharmacodynamic profiles. Researchers have been particularly interested in how the N-cyclopropyl substituent influences the compound's interactions with biological targets. This has led to the development of novel synthetic routes that optimize yield and purity while maintaining the integrity of the heterocyclic core.
One of the most compelling aspects of this compound is its potential as a pharmacological tool. Studies have indicated that N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine exhibits properties that make it a promising candidate for further development into therapeutic agents. Specifically, its ability to modulate certain enzymatic pathways has been highlighted in preclinical studies. These findings suggest that the compound may have applications in treating a variety of conditions by interacting with specific biological receptors or enzymes.
The heterocyclic scaffold of N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is particularly noteworthy due to its structural versatility. This scaffold allows for modifications at multiple positions, enabling researchers to fine-tune the compound's biological activity. Recent advancements in medicinal chemistry have led to the development of libraries of derivatives that retain key pharmacophoric elements while introducing variations that enhance potency and selectivity. Such derivatives are being evaluated for their potential in treating neurological disorders, inflammatory conditions, and other diseases.
In addition to its pharmacological potential, N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has been studied for its spectroscopic and crystallographic properties. These studies aim to provide a deeper understanding of how the compound's structure influences its interactions with other molecules. High-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating the compound's three-dimensional structure and dynamics. This information is crucial for designing more effective drugs and understanding their mechanisms of action.
The synthetic pathways used to produce N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine are another area of active research. Chemists have developed multi-step synthetic routes that leverage transition metal catalysis and other advanced techniques to improve efficiency and reduce byproduct formation. These methods not only enhance the scalability of production but also allow for greater control over the compound's stereochemistry. This level of precision is essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Recent studies have also explored the toxicological profile of N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine to assess its safety and potential side effects. These investigations involve both in vitro and in vivo experiments designed to evaluate various parameters such as acute toxicity, chronic toxicity, and carcinogenicity. The results from these studies are critical for determining whether the compound is suitable for further development into a drug candidate or if additional modifications are needed to improve its safety profile.
The pharmacokinetic properties of N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin - 3 - amine are also being thoroughly examined. Researchers are studying how the compound is absorbed、distributed、metabolized,and excreted by the body (ADME) to understand how it behaves over time after administration。This information is vital for optimizing dosing regimens and predicting how the drug will perform in clinical settings。Advanced analytical techniques such as mass spectrometry and liquid chromatography have been employed to characterize these processes in detail。
The interdisciplinary nature of research on N-Cyclopropyl - 5 H , 6 H , 7 H , 8 H - Pyrido [ 4 , 3 - C ] Pyridazine - 3 - Amines highlights how collaboration between chemists、biologists、pharmacologists,and other scientists can lead to significant breakthroughs。By combining expertise from multiple fields,researchers can develop more comprehensive understandingsof compounds like this one,which may ultimately lead to new treatments for various diseases。This collaborative approach is essential for advancing pharmaceutical science and improving patient outcomes。
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